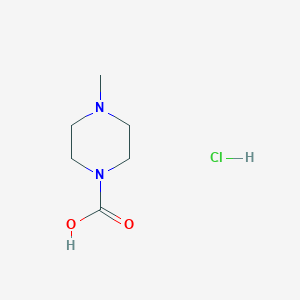

4-Methylpiperazine-1-carboxylic acid hydrochloride

Description

4-Methylpiperazine-1-carboxylic acid hydrochloride (CAS: 878771-07-4) is a piperazine derivative with a molecular formula of C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g/mol . It features a piperazine ring substituted with a methyl group at the 4-position and a carboxylic acid moiety, which is protonated as a hydrochloride salt. This compound is utilized in pharmaceutical research, notably as a key intermediate in synthesizing bioactive molecules such as K777, a cathepsin L inhibitor investigated for antiviral applications against SARS-CoV-2 .

Properties

IUPAC Name |

4-methylpiperazine-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRPRRMXVSJTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878771-07-4 | |

| Record name | 1-Piperazinecarboxylic acid, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878771-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

The primary targets of 4-Methylpiperazine-1-carboxylic acid hydrochloride are Candidapepsin-2 in yeast and Cathepsin L2 in humans. These enzymes play crucial roles in protein degradation and turnover, and their modulation can have significant effects on cellular function.

Mode of Action

Given its structural similarity to piperazine carboxylic acids, it may act as an inhibitor or modulator of these enzymes, altering their activity and thus affecting protein degradation pathways.

Biological Activity

4-Methylpiperazine-1-carboxylic acid hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

This compound is a piperazine derivative characterized by the following chemical structure:

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

- CAS Number : 721876-16-0

The compound contains a piperazine ring, which is known for its ability to engage in various chemical reactions, such as oxidation, reduction, and nucleophilic substitutions. These reactions contribute to its unique biological properties and potential therapeutic uses .

The biological activity of this compound largely hinges on its interaction with specific molecular targets within biological systems. It acts as a nucleophile in biochemical reactions, facilitating the formation of covalent bonds with electrophilic centers. This property is crucial for its role in enzyme interactions and protein synthesis .

Key Mechanisms:

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological functions.

- Cytokine Modulation : It has been shown to induce the production of inflammatory cytokines, impacting immune responses .

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

-

Anticancer Activity :

- A study highlighted its potential as an anticancer agent with low toxicity profiles. In vitro tests showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating effective growth inhibition .

- Table 1 summarizes the IC50 values against different cancer cell lines:

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Studies

Several case studies have elucidated the therapeutic potential of this compound:

- Study on Cancer Treatment : In a controlled study involving rat models, administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanism was attributed to enhanced apoptosis in cancer cells and reduced proliferation rates .

- Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of the compound in models of neurodegenerative diseases, showing promising results in preserving cognitive functions and neuronal integrity over time .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₃ClN₂O₂

- Molar Mass : 180.63 g/mol

- CAS Number : 878771-07-4

- Solubility : Highly soluble in water (348 mg/ml) .

Pharmacological Applications

This compound is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows it to interact with various biological targets, making it a valuable building block in drug design.

Anthelmintic Properties

Research has shown that derivatives of 4-methylpiperazine exhibit anthelmintic activity. For instance, compounds derived from this structure have been tested against helminths such as Litosomoides carinii, demonstrating effective results in combating parasitic infections .

Antidepressant Activity

Some studies suggest that piperazine derivatives can exhibit antidepressant-like effects. The structural similarity of 4-methylpiperazine to known antidepressants indicates potential efficacy in treating mood disorders .

Synthesis Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals, including:

Piperazine Derivatives

This compound is used to synthesize piperazine derivatives that are crucial for developing new medications targeting a range of diseases, including cancer and infectious diseases .

Drug Development

This compound is instrumental in the development of drugs targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier (BBB) makes it suitable for CNS-active drugs .

Case Study 1: Anthelmintic Efficacy

In a controlled study, various doses of 4-methylpiperazine derivatives were administered to cotton rats infected with Litosomoides carinii. The results indicated a significant reduction in parasite load, suggesting that these compounds could be developed into effective anthelmintic treatments .

Case Study 2: Synthesis of Antidepressants

A series of experiments demonstrated the synthesis of novel antidepressant candidates using 4-methylpiperazine as a core structure. These compounds showed promising results in preclinical trials, indicating their potential for further development .

Data Table: Comparison of Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Anthelmintic | Effective against helminths | Derivatives tested on Litosomoides |

| Antidepressant | Potential for treating mood disorders | Piperazine derivatives |

| Drug Development | Intermediate for CNS-active drugs | Various synthesized piperazines |

Comparison with Similar Compounds

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate (CAS: 180622-24-6)

- Structure : A piperazine ring substituted with a 3-methyl group and a 4-methylphenyl group, forming a dihydrochloride hydrate.

- Key Differences : Lacks the carboxylic acid group present in the target compound. The aromatic substitution (4-methylphenyl) enhances lipophilicity compared to the aliphatic methyl group in 4-methylpiperazine-1-carboxylic acid hydrochloride.

- Applications : Primarily used in organic synthesis and receptor-binding studies due to its aromatic substituent .

1-(4-Chlorobenzyl)-2-piperazinecarboxylic acid hydrochloride (CAS: 1289384-96-8)

- Structure : Combines a piperazine ring with a 4-chlorobenzyl substituent and a carboxylic acid at the 2-position.

- Key Differences : The carboxylic acid is positioned at the 2-carbon (vs. 1-carbon in the target compound), and the chlorobenzyl group introduces steric bulk and electron-withdrawing effects.

1-Piperazinyl(4-pyridinyl)methanone hydrochloride

- Structure: A piperazine ring linked to a 4-pyridinyl methanone group.

- Key Differences : Replaces the carboxylic acid with a ketone-functionalized pyridine ring, altering polarity and hydrogen-bonding capacity.

Functional Group Variations

Zopiclone (CAS: 43200-80-4)

- Structure : Incorporates 4-methylpiperazine-1-carboxylic acid as an ester-linked moiety within a larger heterocyclic framework (pyrrolopyrazine).

- Key Differences: The carboxylic acid is esterified, rendering the compound more lipophilic and biologically active as a sedative-hypnotic drug.

- Applications : Clinically used for insomnia treatment, highlighting the pharmacological relevance of modifying the carboxylic acid group .

Piperidine-4-carboxamide derivatives (e.g., CT 53518 hydrochloride)

- Structure : Replaces the piperazine ring with a piperidine scaffold and introduces a carboxamide group.

- Key Differences : Piperidine’s saturated ring reduces conformational flexibility compared to piperazine, impacting receptor binding kinetics.

- Applications : Investigated as kinase inhibitors in oncology research .

Research and Industrial Relevance

- Pharmaceutical Utility : The carboxylic acid group in this compound enables conjugation with other pharmacophores, as seen in K777’s design for enhanced bioavailability . In contrast, esterified derivatives like zopiclone prioritize blood-brain barrier penetration .

- Safety Considerations: While this compound requires stringent handling due to toxicity , analogues like 1-piperazinyl(4-pyridinyl)methanone hydrochloride exhibit safer profiles , emphasizing the impact of substituents on hazard classification.

- Synthetic Versatility : Piperazine derivatives are pivotal in medicinal chemistry due to their modularity. For example, chlorobenzyl or pyridinyl substitutions (as in ) tailor compounds for specific targets like enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methylpiperazine-1-carboxylic acid hydrochloride, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of piperazine are often prepared by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogen chloride treatment to form the hydrochloride salt . Key parameters include:

- pH control : Alkaline conditions (e.g., K₂CO₃) facilitate nucleophilic substitution.

- Temperature : Reactions are often conducted at 60–80°C to optimize kinetics without degrading sensitive functional groups.

- Purification : Recrystallization from methanol/water mixtures improves purity (>95%) .

Q. How is this compound characterized, and what analytical techniques validate its structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, 0.03 M KH₂PO₄-methanol mobile phase) with UV detection at 207 nm quantifies purity and identifies impurities. Calibration curves show linearity (R² > 0.999) in 1–10 µg/mL ranges .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylpiperazine peaks at δ 2.3–3.1 ppm for CH₂ groups) .

- Mass Spectrometry : ESI-MS detects molecular ions at m/z 193.1 [M+H]⁺, with fragmentation patterns matching the piperazine-carboxylic acid backbone .

Q. What factors influence the stability of this compound in aqueous and non-aqueous solutions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Aqueous solutions : Degradation occurs at pH < 3 (acid hydrolysis of the piperazine ring) or pH > 8 (decarboxylation). Buffered solutions (pH 5–7) at 4°C show <5% degradation over 30 days .

- Solid state : Hygroscopicity necessitates storage in desiccators with silica gel. DSC analysis reveals decomposition onset at 180°C .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms of this compound in multicomponent coupling reactions?

- Methodological Answer : Mechanistic studies involve:

- Kinetic profiling : Monitoring reaction intermediates via time-resolved HPLC or in-situ IR spectroscopy.

- Isotopic labeling : Using ¹³C-labeled carboxylic acid groups to track decarboxylation pathways in coupling reactions .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for nucleophilic attack at the carbonyl carbon .

Q. What strategies resolve contradictions in reported biological activities of piperazine-carboxylic acid derivatives?

- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Solutions include:

- Standardized bioassays : Use invariant cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤ 0.1%).

- Impurity profiling : LC-MS identifies byproducts (e.g., N-oxide derivatives) that may antagonize or enhance activity .

- Meta-analysis : Cross-referencing IC₅₀ values from PubChem and independent studies to validate dose-response trends .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt selection : Co-crystallization with citric or tartaric acid improves aqueous solubility (e.g., 25 mg/mL vs. 8 mg/mL for the free base) .

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with hydrolysis in plasma regenerating the active form .

- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (100–200 nm) achieves sustained release in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.